2-[(5-Methylhexan-2-yl)amino]propane-1,3-diol
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Overview
Description
2-[(5-Methylhexan-2-yl)amino]propane-1,3-diol is an organic compound with the molecular formula C10H23NO2 and a molecular weight of 189.30 g/mol . This compound is characterized by the presence of an amino group attached to a propane-1,3-diol backbone, with a 5-methylhexan-2-yl substituent on the nitrogen atom. It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methylhexan-2-yl)amino]propane-1,3-diol typically involves the reaction of 5-methylhexan-2-amine with propane-1,3-diol under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimization of reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Methylhexan-2-yl)amino]propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(5-Methylhexan-2-yl)amino]propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(5-Methylhexan-2-yl)amino]propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino alcohols and derivatives, such as:
- 2-amino-2-hydroxymethyl-propane-1,3-diol
- 2-[(5-Methyl-2-hexanyl)amino]-1,3-propanediol
Uniqueness
What sets 2-[(5-Methylhexan-2-yl)amino]propane-1,3-diol apart is its unique structural features, which confer specific chemical and biological properties. Its 5-methylhexan-2-yl substituent provides distinct steric and electronic effects, influencing its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C10H23NO2 |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
2-(5-methylhexan-2-ylamino)propane-1,3-diol |
InChI |
InChI=1S/C10H23NO2/c1-8(2)4-5-9(3)11-10(6-12)7-13/h8-13H,4-7H2,1-3H3 |
InChI Key |
MPMLBUPSEULTFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)NC(CO)CO |
Origin of Product |
United States |
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